(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as precursors in the synthesis of various pharmaceuticals and organic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of various pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in biology and medicine due to its structural similarity to other bioactive chalcones. It may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
Future Directions
Chalcones continue to show promise for new drug investigations . Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties . This suggests that chalcones, including “2’-Hydroxy-4,4’-bis(benzyloxy)chalcone”, may have significant therapeutic potential against various diseases in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 4-(benzyloxy)-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for etherification or esterification reactions.
Major Products Formed
Oxidation: Epoxides or quinones.
Reduction: Dihydrochalcones or alcohol derivatives.
Substitution: Alkyl or acyl derivatives of the phenolic hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with well-documented health benefits.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is unique due to the presence of benzyloxy groups on both phenyl rings, which may enhance its biological activity and stability compared to other chalcones. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c30-28(27-17-16-26(19-29(27)31)33-21-24-9-5-2-6-10-24)18-13-22-11-14-25(15-12-22)32-20-23-7-3-1-4-8-23/h1-19,31H,20-21H2/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNAMHGUAYTFA-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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